3,3'-sulfonylbis[N-(4-methoxyphenyl)-6-methylbenzenesulfonamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-METHOXYPHENYL)-5-{3-[(4-METHOXYPHENYL)SULFAMOYL]-4-METHYLBENZENESULFONYL}-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-5-{3-[(4-METHOXYPHENYL)SULFAMOYL]-4-METHYLBENZENESULFONYL}-2-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylamine with sulfonyl chlorides under controlled conditions to form the sulfonamide linkage. The process may involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-METHOXYPHENYL)-5-{3-[(4-METHOXYPHENYL)SULFAMOYL]-4-METHYLBENZENESULFONYL}-2-METHYLBENZENE-1-SULFONAMIDE can undergo several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonamide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(4-METHOXYPHENYL)-5-{3-[(4-METHOXYPHENYL)SULFAMOYL]-4-METHYLBENZENESULFONYL}-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(4-METHOXYPHENYL)-5-{3-[(4-METHOXYPHENYL)SULFAMOYL]-4-METHYLBENZENESULFONYL}-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide groups can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
N-(4-METHOXYPHENYL)-5-{3-[(4-METHOXYPHENYL)SULFAMOYL]-4-METHYLBENZENESULFONYL}-2-METHYLBENZENE-1-SULFONAMIDE is unique due to its multiple methoxyphenyl and sulfonamide groups, which provide a distinct combination of chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C28H28N2O8S3 |
---|---|
Molekulargewicht |
616.7 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-5-[3-[(4-methoxyphenyl)sulfamoyl]-4-methylphenyl]sulfonyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C28H28N2O8S3/c1-19-5-15-25(17-27(19)40(33,34)29-21-7-11-23(37-3)12-8-21)39(31,32)26-16-6-20(2)28(18-26)41(35,36)30-22-9-13-24(38-4)14-10-22/h5-18,29-30H,1-4H3 |
InChI-Schlüssel |
WRONUURYKMSWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)S(=O)(=O)NC3=CC=C(C=C3)OC)S(=O)(=O)NC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.